molecular formula C8H3N3O3 B1435659 2-Benzoxazolecarbonitrile, 5-nitro- CAS No. 35699-00-4

2-Benzoxazolecarbonitrile, 5-nitro-

Cat. No. B1435659
CAS RN: 35699-00-4
M. Wt: 189.13 g/mol
InChI Key: JXIXUYODNVUDNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Benzoxazolecarbonitrile, 5-nitro-” are not detailed in the search results, benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Scientific Research Applications

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Nitrogen-containing heterocycles constitute an important division of organic chemistry . Their applications are manifold and are predominantly used as pharmaceuticals, corrosion inhibitors, polymers, agrochemicals, dyes, developers, etc . Additionally, their catalytic behavior has rendered these compounds notable precursors in synthesizing various important organic compounds .

Future Directions

Benzoxazole derivatives, including “2-Benzoxazolecarbonitrile, 5-nitro-”, continue to be a focus of research due to their wide range of pharmacological activities . They are extensively used as a starting material for different mechanistic approaches in drug discovery , indicating a promising future direction in medicinal, pharmaceutical, and industrial areas .

properties

IUPAC Name

5-nitro-1,3-benzoxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIXUYODNVUDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazolecarbonitrile, 5-nitro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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